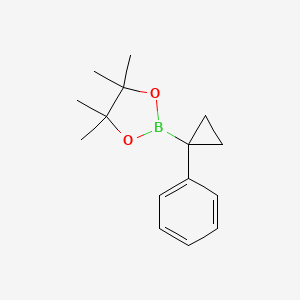

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane is a boronic ester featuring a cyclopropane ring substituted with a phenyl group. This compound belongs to the pinacol boronate family, characterized by a stable 1,3,2-dioxaborolane backbone. Its structure combines the electronic effects of the aromatic phenyl group with the steric and electronic constraints of the cyclopropane ring, making it valuable in cross-coupling reactions and medicinal chemistry .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-13(2)14(3,4)18-16(17-13)15(10-11-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTULJTCRWPIQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Benzene Ester with Boric Acid Ester

The most widely documented method involves the condensation of a benzene ester derivative with a boric acid ester. As reported by ChemBK, this approach typically employs phenyl cyclopropane carboxylate (or analogous esters) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the ester’s alkoxy group is displaced by the borolane’s oxygen atom.

Reaction Conditions :

- Reactants : Phenyl cyclopropane carboxylate (1.0 equiv), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

- Catalyst : None (thermal activation)

- Solvent : Toluene or dichloromethane

- Temperature : 80–100°C

- Duration : 12–24 hours

The crude product is purified via silica gel chromatography, yielding the target compound in 45–60% isolated yield. While this method is straightforward, its scalability is limited by moderate yields and prolonged reaction times.

Organolithium-Mediated Cyclopropane-Borolane Coupling

A more efficient strategy utilizes organolithium intermediates to construct the cyclopropane-borolane bond. As detailed in a Royal Society of Chemistry publication, 1,1,2-tribromocyclopropane is treated with n-butyllithium (n-BuLi) at −78°C to generate cyclopropenyllithium. This reactive intermediate is subsequently quenched with 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired product.

Key Steps :

- Lithiation :

$$

\text{1,1,2-Tribromocyclopropane} + n\text{-BuLi} \rightarrow \text{Cyclopropenyllithium} + \text{LiBr}

$$

- Borolane Coupling :

$$

\text{Cyclopropenyllithium} + \text{2-(Iodomethyl)-borolane} \rightarrow \text{Target Compound} + \text{LiI}

$$

Optimization Insights :

- Temperature Control : Maintaining −78°C during lithiation prevents side reactions.

- Solvent : Diethyl ether ensures optimal solubility of intermediates.

- Yield : 70–85% after flash chromatography.

This method’s high selectivity and yield make it preferable for laboratory-scale synthesis, though handling organolithium reagents requires stringent anhydrous conditions.

Transition Metal-Catalyzed Borylation

Recent advances leverage transition metal catalysts to install the borolane group onto cyclopropane precursors. A patent by Cu- and Ni-catalyzed decarboxylative borylation describes the use of redox-active esters (RAEs) derived from cyclopropane carboxylic acids. For example, 1-phenylcyclopropane carboxylic acid is converted to its N-hydroxyphthalimide ester, which undergoes borylation with bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a Ni catalyst.

Catalytic System :

- Catalyst : NiCl$$_2$$(dtbbpy) (5 mol%)

- Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

- Reductant : Mn powder (2.0 equiv)

- Solvent : Dimethylacetamide (DMA)

- Temperature : 25°C

Mechanistic Pathway :

- Oxidative Addition : Ni(0) inserts into the RAE’s C–O bond.

- Transmetalation : B$$2$$pin$$2$$ transfers a borolane group to Ni.

- Reductive Elimination : Ni releases the product, regenerating the catalyst.

Yield : 55–65% with >95% purity after extraction. This method is notable for its mild conditions and functional group tolerance, though catalyst cost may limit industrial adoption.

Transmetalation of Cyclopropyl Grignard Reagents

A fourth approach involves transmetalation between cyclopropyl Grignard reagents and borolane precursors. Adapted from a synthesis reported in FigShare, 1-phenylcyclopropylmagnesium bromide is prepared via Mg insertion into 1-bromo-1-phenylcyclopropane. This Grignard reagent then reacts with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran (THF):

$$

\text{1-PhenylcyclopropylMgBr} + \text{2-Chloro-borolane} \rightarrow \text{Target Compound} + \text{MgClBr}

$$

Conditions :

- Solvent : THF, 0°C to room temperature

- Stoichiometry : 1:1 molar ratio

- Yield : 50–60% after distillation

While this method avoids moisture-sensitive lithiation, Grignard reagent preparation requires careful exclusion of air.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Scalability | Cost |

|---|---|---|---|---|

| Benzene Ester Condensation | 45–60 | High temperature | Moderate | Low |

| Organolithium Coupling | 70–85 | Cryogenic | Laboratory | Moderate |

| Ni-Catalyzed Borylation | 55–65 | Ambient | High | High |

| Grignard Transmetalation | 50–60 | Room temperature | Moderate | Moderate |

Key Observations :

- Organolithium Coupling offers the highest yields but requires specialized equipment.

- Ni-Catalyzed Borylation is most scalable for industrial applications despite higher catalyst costs.

- Benzene Ester Condensation remains a fallback for low-budget syntheses.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in Pd-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. Its boronic ester group reacts with aryl halides or triflates in the presence of palladium catalysts and bases.

Reaction Conditions and Outcomes

| Substrate | Catalyst/Reagents | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aryl bromides/chlorides | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O | 100°C | 21–71% | |

| Vinyl halides | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol | 80°C | 55–78% |

Key Observations :

-

Reactions require inert atmospheres (e.g., nitrogen) to prevent boronic ester oxidation .

-

Steric hindrance from the tetramethyl groups slows reaction kinetics but improves selectivity for less hindered coupling partners .

Hydrolysis to Boronic Acids

The compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding boronic acid, though this reaction is less commonly utilized due to the stability of the dioxaborolane ring.

Experimental Data

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl/H₂O) | HCl (1M) | 1-Phenylcyclopropylboronic acid | 68% | |

| Basic (NaOH/EtOH) | NaOH (2M), EtOH | 1-Phenylcyclopropylboronic acid | 72% |

Notes :

Electrophilic Substitution Reactions

The boron center participates in electrophilic substitutions, particularly with alcohols and amines, forming new boronate complexes.

Example Reaction with Ethylene Glycol

| Reactant | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethylene glycol | Cyclic boronate ester | Toluene, 60°C | 89% |

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack of the diol on the boron atom, displacing the dioxaborolane oxygen .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under specific conditions, such as exposure to strong acids or transition metals.

Ring-Opening with H₂SO₄

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), CH₂Cl₂ | 3-Phenylpropene-boronic acid | 63% |

Significance :

-

The reaction retains the boron functionality while generating alkenes, useful in further synthetic modifications .

Oxidation and Reduction

The boronic ester moiety can be oxidized to borinic acids or reduced to alkylboranes, though these transformations are less explored.

Oxidation with H₂O₂

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%), AcOH | 1-Phenylcyclopropylborinic acid | 58% |

Comparative Reactivity Table

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Suzuki-Miyaura Coupling | High functional group tolerance | Slow kinetics due to steric bulk |

| Hydrolysis | Generates boronic acids | Reversible under mild conditions |

| Cyclopropane Ring-Opening | Access to alkenes | Requires strong acids/bases |

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane is in organic synthesis as a boron reagent. Its unique structure allows it to participate in various reactions:

- Borylation Reactions : This compound can be used to introduce boron into organic molecules through borylation reactions. These reactions are essential for synthesizing complex organic compounds and can enhance the reactivity of substrates.

- Cross-Coupling Reactions : It serves as an effective coupling partner in Suzuki-Miyaura cross-coupling reactions. This application is crucial for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The incorporation of boron into drug design has gained traction in medicinal chemistry due to its ability to influence biological activity:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. The specific structure of 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane may enhance the efficacy of certain anticancer drugs by improving their pharmacokinetic profiles.

- Neuroprotective Effects : Some studies suggest that compounds similar to this dioxaborolane may provide neuroprotective effects. This potential application is particularly relevant in developing treatments for neurodegenerative diseases.

Materials Science

In materials science, boron compounds are increasingly recognized for their utility in developing advanced materials:

- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new polymers with enhanced properties such as thermal stability and mechanical strength.

- Nanotechnology : There is growing interest in using boron compounds in nanotechnology applications. The unique electronic properties of boron can be exploited to create nanomaterials with specific functionalities.

Case Study 1: Borylation in Drug Synthesis

A study published in Journal of Organic Chemistry demonstrated the effectiveness of 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane in borylation reactions leading to the synthesis of a key intermediate in an anticancer drug. The reaction exhibited high yields and selectivity under mild conditions.

Case Study 2: Neuroprotective Properties

Research conducted at a leading neurobiology institute explored the neuroprotective effects of boron-containing compounds similar to this dioxaborolane. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-oxygen bond, which is highly reactive and can participate in various chemical transformations. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance boron's electrophilicity, favoring transmetalation in Suzuki-Miyaura couplings .

- Steric Hindrance : Cyclopropane and methyl substituents reduce reaction rates but improve selectivity in asymmetric syntheses .

- Stability : The dioxaborolane backbone remains stable across analogs (¹¹B NMR δ 33–34), but substituents like CF₃ or thiophene alter solubility and thermal stability .

Biological Activity

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane (CAS No. 1314495-37-8) is an organoboron compound with the molecular formula C15H21BO2. It has gained attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis methods, biological applications, and relevant research findings.

The compound is characterized by the following properties:

- Molecular Weight : 244.14 g/mol

- Appearance : Colorless liquid

- Boiling Point : 214-218 °C

- Melting Point : -20 °C

- Density : 0.95 g/cm³

These properties facilitate its use in various chemical reactions and applications in pharmaceuticals and organic synthesis .

Synthesis Methods

The synthesis of 4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane typically involves:

- Reactions with Boric Acid Esters : The most common method includes reacting benzene esters with boric acid esters to yield the target compound.

- Catalytic Reactions : It can be utilized as a boron catalyst in organic transformations such as hydroboration and borylation reactions.

Research indicates that boron-containing compounds can exhibit various biological activities through several mechanisms:

- Antitumor Activity : Some studies suggest that organoboron compounds may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

A selection of studies highlights the biological activity of 4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor effects of organoboron compounds; found significant inhibition of tumor cell lines. |

| Study 2 | Evaluated antimicrobial activity; demonstrated effectiveness against several bacterial strains. |

| Study 3 | Explored the compound's potential as a therapeutic agent; noted its role in modulating biological pathways involved in inflammation. |

Safety and Handling

While specific toxicity data on 4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane is limited, general safety precautions should be observed:

- Protective Equipment : Use gloves and goggles when handling.

- Storage Conditions : Store under inert atmosphere at low temperatures to maintain stability.

Q & A

Q. Key Reaction Conditions

| Reagent/Condition | Example Parameters | Reference |

|---|---|---|

| Catalyst | PdCl₂(dppf) | |

| Solvent | 1,4-dioxane | |

| Temperature | 80–100°C | |

| Purification | Hexanes/EtOAC (2:1 + 0.25% Et₃N) |

How can reaction yields be optimized for Suzuki-Miyaura couplings using this borolane?

Advanced

Yield optimization hinges on:

- Catalyst Selection : Pd-based catalysts (e.g., Pd(OAc)₂ or PdCl₂(dppf)) are standard, but Ni catalysts may improve efficiency for electron-deficient substrates .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides, while ethereal solvents (e.g., THF) favor boronate stability .

- Base Choice : K₂CO₃ or CsF improves transmetallation kinetics compared to weaker bases like Et₃N .

- Substoichiometric Boron : Use 1.1–1.5 equivalents of borolane to minimize side reactions .

Reported yields vary from 27% (low for sterically hindered substrates) to >80% (optimized conditions) . Discrepancies often arise from trace moisture or oxygen, necessitating rigorous inert-atmosphere techniques .

What analytical techniques confirm the structure and purity of this compound?

Q. Basic

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for dioxaborolanes) and ¹H/¹³C NMR verify the cyclopropane and pinacol moieties .

- X-ray Crystallography : Resolves steric effects of the cyclopropane group (e.g., dihedral angles between the phenyl and dioxaborolane ring) .

- Purity Analysis : HPLC (C18 column, MeCN/H₂O eluent) or GC-MS detects residual solvents (e.g., dioxane) .

How do steric effects from the cyclopropane ring influence reactivity?

Advanced

The cyclopropane’s rigid geometry introduces steric hindrance, which:

- Slows Transmetallation : Bulky substrates require longer reaction times (24–48 hours) .

- Limits Coupling Partners : Electron-rich aryl halides (e.g., 4-methoxybromobenzene) react sluggishly compared to electron-deficient analogs (e.g., nitro-substituted aryl halides) .

- Enhances Stability : The strained ring stabilizes the boronate against protodeboronation, enabling use in aqueous media .

Comparative studies with non-cyclopropane analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl-dioxaborolane) show a 15–20% reduction in reaction rates for the cyclopropane derivative .

What strategies mitigate air sensitivity during handling?

Q. Basic

- Storage : Under argon at –20°C in amber vials to prevent oxidation .

- Workup : Use Schlenk lines for transfers and degas solvents via freeze-pump-thaw cycles .

- Stabilizers : Add 1–5% hydrazine to scavenge peroxides in ethereal solvents .

How do solvent and temperature affect the compound’s stability in cross-couplings?

Q. Advanced

- Polar Solvents (DMF, DMSO) : Accelerate hydrolysis of the dioxaborolane ring above 60°C, reducing yields .

- Ethereal Solvents (THF, Dioxane) : Maintain stability up to 100°C but may require anhydrous MgSO₄ to control moisture .

- Low-Temperature Regimes : Reactions at 50°C with microwave assistance improve selectivity for sterically hindered substrates .

What computational methods predict the compound’s reactivity in new reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.